

# synthesis of mefloquine from 2,8-Bis(trifluoromethyl)quinolin-4-ol

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## Compound of Interest

Compound Name: 2,8-Bis(trifluoromethyl)quinolin-4-ol

Cat. No.: B1348971

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## Application Note: A-MFL-QN-001

Topic: A Validated, Step-by-Step Protocol for the Synthesis of Mefloquine from **2,8-Bis(trifluoromethyl)quinolin-4-ol**

For: Researchers, scientists, and drug development professionals.

## Introduction

Mefloquine, marketed under brand names like Lariam, is a crucial antimalarial agent effective against drug-resistant strains of *Plasmodium falciparum*.<sup>[1]</sup> Its structure is characterized by a quinoline core substituted with two trifluoromethyl groups and an amino alcohol side chain, which contains two chiral centers, leading to four possible stereoisomers.<sup>[2][3][4][5]</sup> The synthesis of mefloquine and its analogues remains a topic of significant interest for the discovery of new therapeutic agents.<sup>[2][3][4]</sup>

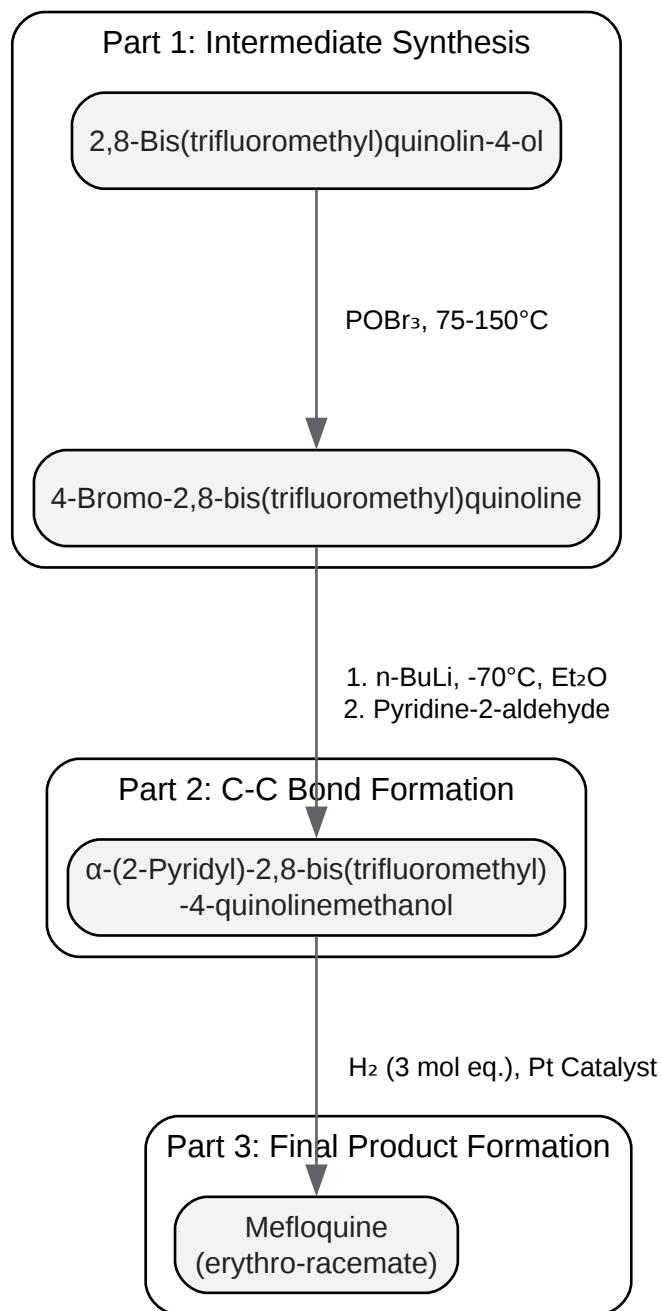
This application note provides a detailed, three-part protocol for the synthesis of racemic erythro-mefloquine, starting from the readily accessible **2,8-bis(trifluoromethyl)quinolin-4-ol**. The described pathway proceeds through a stable 4-bromoquinoline intermediate, followed by a robust organolithium-mediated carbon-carbon bond formation and a final catalytic hydrogenation to yield the target compound. Each step has been designed to be reproducible and scalable for a laboratory setting.

## Scientific Rationale & Pathway Overview

The synthetic strategy is centered on converting the relatively unreactive hydroxyl group of the starting quinolin-4-ol into a reactive leaving group (bromide) to facilitate the introduction of the amino alcohol side chain.

- **Bromination of the Quinolinol:** The hydroxyl group at the 4-position of the quinoline ring exists in tautomeric equilibrium with its keto form, 2,8-bis(trifluoromethyl)quinolin-4(1H)-one. To enable nucleophilic substitution, this hydroxyl group is converted to a better leaving group. Phosphorus oxybromide ( $\text{POBr}_3$ ) is an effective reagent for this transformation, converting the quinolinol to the key intermediate, 4-bromo-2,8-bis(trifluoromethyl)quinoline. [6]
- **Carbon-Carbon Bond Formation via Organolithium Reagent:** The core of the synthesis involves the formation of the C-C bond between the quinoline ring and the precursor to the side chain. This is achieved through a halogen-metal exchange. The 4-bromoquinoline intermediate is treated with *n*-butyllithium at low temperatures ( $-70^\circ\text{C}$ ) to generate a highly nucleophilic 4-quinolylithium species.[7] This organometallic intermediate readily attacks the electrophilic carbonyl carbon of pyridine-2-aldehyde, forming the secondary alcohol precursor to mefloquine. The use of cryogenic temperatures is critical to prevent side reactions and decomposition of the organolithium reagent.[4][8][9][10][11]
- **Catalytic Hydrogenation:** The final step is the reduction of the pyridine ring of the precursor to the piperidine ring found in mefloquine. This is accomplished via catalytic hydrogenation using hydrogen gas and a noble-metal catalyst, such as platinum. This reaction saturates the aromatic ring to yield the desired piperidine moiety and completes the synthesis of mefloquine.[7]

## Visual Workflow of Mefloquine Synthesis



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Caption: Overall synthetic workflow from the starting quinolinol to Mefloquine.

## Detailed Experimental Protocols

**Safety Precaution:** This synthesis involves highly reactive and hazardous materials, including phosphorus oxybromide (corrosive, reacts violently with water), n-butyllithium (pyrophoric,

reacts violently with water), and flammable solvents.[\[4\]](#)[\[7\]](#)[\[8\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) All steps must be performed in a certified chemical fume hood, under an inert atmosphere (Argon or Nitrogen) where specified, and with appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.

## Protocol 1: Synthesis of 4-Bromo-2,8-bis(trifluoromethyl)quinoline

This protocol is adapted from Milner, P. et al., with respect to the bromination of the quinolinol scaffold.[\[6\]](#)

- Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Ensure all glassware is thoroughly dried.
- Reaction: To the flask, add **2,8-bis(trifluoromethyl)quinolin-4-ol** (1 equivalent). Carefully add phosphorus oxybromide ( $\text{POBr}_3$ ) (approx. 2-3 equivalents).
- Heating: Heat the reaction mixture with stirring to a temperature between 75°C and 150°C.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 2 hours).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture onto crushed ice with stirring.
- Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield 4-bromo-2,8-bis(trifluoromethyl)quinoline.

## Protocol 2: Synthesis of $\alpha$ -(2-Pyridyl)-2,8-bis(trifluoromethyl)-4-quinolinemethanol

This protocol is adapted from the process described in the F. Hoffmann-La Roche AG patent.[\[7\]](#)

- Setup: In a multi-necked, flame-dried flask under an inert atmosphere of argon, place a solution of n-butyllithium in dry n-hexane. Equip the flask with a magnetic stirrer, a thermometer, and a dropping funnel.
- Cooling: Cool the n-butyllithium solution to -70°C using a dry ice/acetone bath.
- Addition of Bromoquinoline: Prepare a solution of 4-bromo-2,8-bis(trifluoromethyl)quinoline (1 equivalent) in dry diethyl ether. Add this solution dropwise to the cooled n-butyllithium solution, maintaining the temperature at -70°C. Stir for 1 hour after addition is complete to ensure formation of the 4-quinolylithium species.
- Addition of Aldehyde: Add a solution of pyridine-2-aldehyde (1 equivalent) in dry diethyl ether dropwise to the reaction mixture, again maintaining the temperature at -70°C.
- Quenching: After the addition is complete, allow the reaction to proceed for several hours at low temperature, then quench by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extraction and Purification: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by chromatography.

## Protocol 3: Catalytic Hydrogenation to Mefloquine

This final step is also adapted from the process described in the F. Hoffmann-La Roche AG patent.[\[7\]](#)

- Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the  $\alpha$ -(2-pyridyl)-2,8-bis(trifluoromethyl)-4-quinolinemethanol (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
- Catalyst Addition: Carefully add a catalytic amount of a platinum catalyst (e.g., platinum on carbon, Pt/C) to the solution.
- Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 atm, but follow specific equipment guidelines) and begin agitation.

The reaction should consume approximately 3 molar equivalents of hydrogen.[7]

- Monitoring and Work-up: Monitor the reaction by observing the cessation of hydrogen uptake. Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
- Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting solid is the racemic erythro-mefloquine, which can be further purified by recrystallization.

## Quantitative Data Summary

Step	Reactant	Reagent(s)	Molar Ratio (Reactant :Reagent)	Temperature	Time	Expected Yield
1	2,8-Bis(trifluoromethyl)quinolin-4-ol	POBr <sub>3</sub>	1 : 2-3	75-150°C	~2 h	~91%[6]
2	4-Bromo-2,8-bis(trifluoromethyl)quinoline	1. n-BuLi2. Pyridine-2-aldehyde	1 : 1.1 : 1.1	-70°C	2-4 h	High (not specified)
3	α-(2-Pyridyl)-...-ethanol	H <sub>2</sub> , Pt/C	1 : >3 : cat.	Room Temp.	4-8 h	High (not specified)

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